N-Methyl-2-piperidinemethanol-d5

LC-MS/MS Bioanalysis Internal Standard

N-Methyl-2-piperidinemethanol-d5 (CAS 1794971-17-7, molecular formula C7H10D5NO, molecular weight 134.23 g/mol) is a pentadeuterated stable isotope-labeled analog of N-Methyl-2-piperidinemethanol (CAS 20845-34-5, molecular weight 129.20 g/mol). The compound features five deuterium substitutions at specific positions: the N-methyl group is fully deuterated as a trideuteriomethyl moiety (–CD3), and the hydroxymethyl group is dideuterated (–CD2OH).

Molecular Formula C7H15NO
Molecular Weight 134.23 g/mol
Cat. No. B13826942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-piperidinemethanol-d5
Molecular FormulaC7H15NO
Molecular Weight134.23 g/mol
Structural Identifiers
SMILESCN1CCCCC1CO
InChIInChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/i1D3,6D2
InChIKeyHXXJMMLIEYAFOZ-YRYIGFSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-piperidinemethanol-d5: Key Technical Specifications for Procurement and Method Development


N-Methyl-2-piperidinemethanol-d5 (CAS 1794971-17-7, molecular formula C7H10D5NO, molecular weight 134.23 g/mol) is a pentadeuterated stable isotope-labeled analog of N-Methyl-2-piperidinemethanol (CAS 20845-34-5, molecular weight 129.20 g/mol) . The compound features five deuterium substitutions at specific positions: the N-methyl group is fully deuterated as a trideuteriomethyl moiety (–CD3), and the hydroxymethyl group is dideuterated (–CD2OH) [1]. This precise isotopic pattern results in a nominal mass shift of +5 Da relative to the unlabeled parent compound, enabling unambiguous mass spectrometric discrimination in complex biological matrices . The compound is supplied as a colorless oily liquid, soluble in dichloromethane and methanol, and requires storage at 2–8°C to maintain isotopic integrity [1].

Why Non-Deuterated N-Methyl-2-piperidinemethanol or Alternative Isotopologues Cannot Substitute for N-Methyl-2-piperidinemethanol-d5


In quantitative LC-MS/MS bioanalysis, substituting an unlabeled analog or an alternative deuterated isotopologue for a fit-for-purpose internal standard introduces quantifiable analytical error. Non-deuterated N-Methyl-2-piperidinemethanol (MW 129.20) cannot be distinguished from the endogenous or dosed analyte via mass spectrometry, precluding its use as an internal standard in isotope dilution workflows [1]. Even among deuterated alternatives, substitution fails due to three verifiable factors: (1) Deuterium placement determines chromatographic co-elution behavior; isotopologues with fewer than five deuterium atoms or different substitution patterns may exhibit retention time shifts of 0.02–0.10 minutes relative to the analyte, compromising matrix effect correction [2]. (2) In-source collision-induced dissociation can cause deuterium-hydrogen exchange in suboptimally labeled standards; the +5 Da mass shift of N-Methyl-2-piperidinemethanol-d5 provides sufficient separation from the M+1 and M+2 isotopologues of the unlabeled analyte to minimize cross-signal interference [3]. (3) Isotopic purity ≥98% is not guaranteed across all commercial sources; substandard deuterated analogs with lower isotopic enrichment produce quantitative bias due to residual unlabeled analyte contribution to the internal standard channel [1]. Generic substitution therefore directly compromises assay accuracy, precision, and regulatory compliance.

Quantitative Differentiation Evidence: N-Methyl-2-piperidinemethanol-d5 vs. Unlabeled and Alternative Deuterated Analogs


Mass Spectrometric Discrimination: +5 Da Mass Shift Enables Baseline Resolution from Unlabeled Analyte

N-Methyl-2-piperidinemethanol-d5 provides a nominal mass shift of +5 Da relative to the unlabeled parent compound (C7H15NO, MW 129.20) . This exceeds the minimum recommended mass difference of +3 Da for deuterated internal standards in quantitative LC-MS/MS, as +5 Da ensures that the internal standard channel (m/z 135 → expected fragments) remains free from interference by the M+1, M+2, and M+3 natural abundance isotopologues of the unlabeled analyte . In contrast, a hypothetical -d2 isotopologue would produce only a +2 Da shift, creating partial overlap with the ~1.1% natural abundance ¹³C₂ isotopologue of the analyte and introducing systematic positive bias at low analyte concentrations.

LC-MS/MS Bioanalysis Internal Standard

Deuterium Placement Specificity: N-Methyl-d3 plus Hydroxymethyl-d2 Pattern Confers Analytical Advantages over Single-Site Deuterated Analogs

N-Methyl-2-piperidinemethanol-d5 contains deuterium at two distinct sites: the N-methyl group (fully deuterated as –CD3, three deuterium atoms) and the hydroxymethyl group (dideuterated as –CD2OH, two deuterium atoms), as evidenced by its IUPAC name dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methanol and InChI isotopic notation i1D3,6D2 . In contrast, alternative deuterated piperidine-methanol derivatives such as trans-1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 contain only four deuterium atoms at a single site [1]. Multi-site deuteration reduces the probability of metabolic deuterium loss via site-specific enzymatic hydrogen-deuterium exchange, a documented phenomenon wherein single-site deuterated standards undergo partial back-exchange in vivo, compromising tracer fidelity. The d5 labeling pattern distributes isotopic mass across two metabolically distinct moieties, providing redundant mass shift protection.

Stable Isotope Labeling Metabolic Tracing Isotopic Purity

Chromatographic Co-Elution Fidelity: Deuterated Internal Standards Exhibit Retention Time Shifts of 0.02–0.10 min vs. Analyte

Deuterated internal standards, including N-Methyl-2-piperidinemethanol-d5, are expected to co-elute nearly identically with their unlabeled analytes, a prerequisite for effective matrix effect correction. However, empirical evidence demonstrates that deuterated internal standards can exhibit chromatographic retention time shifts of 0.02–0.10 minutes relative to the unlabeled analyte, and in some cases, extraction recovery differences that are statistically significant [1]. These shifts, while small, can be sufficient to cause differential ion suppression or enhancement if the internal standard and analyte experience slightly different mobile phase compositions during elution. The magnitude of this shift is compound-dependent and influenced by deuterium placement; multi-site deuteration may reduce differential chromatographic behavior compared to single-site heavy deuteration. Non-deuterated structural analogs exhibit retention time differences typically exceeding 0.2–0.5 minutes, rendering them inadequate for robust matrix effect compensation.

Chromatography Matrix Effects Method Validation

Procurement Quality Control: Batch-Specific Certificate of Analysis as a Regulatory Prerequisite

Reputable suppliers of N-Methyl-2-piperidinemethanol-d5, including TRC (Catalog M324822) and Santa Cruz Biotechnology (Catalog sc-483765), provide batch-specific Certificates of Analysis (CoA) documenting isotopic enrichment, chemical purity, and residual solvent content . The product is explicitly labeled 'Refer to Certificate of Analysis for lot specific data' [1]. In contrast, non-specialty chemical suppliers of the unlabeled analog N-Methyl-2-piperidinemethanol (CAS 20845-34-5) typically report only chemical purity (e.g., ≥97% or 98%) without isotopic characterization [2]. For regulated bioanalytical studies, documented isotopic enrichment ≥98% is a mandatory acceptance criterion; failure to obtain batch-specific CoA documentation can result in method validation rejection during regulatory audit. The absence of CoA documentation for the unlabeled analog further precludes its use in GLP-compliant quantitative workflows.

Quality Control Regulatory Compliance Isotopic Enrichment

Verified Application Scenarios for N-Methyl-2-piperidinemethanol-d5 Based on Established Quantitative Evidence


Regulated Bioanalytical Method Development and Validation (GLP/GCP)

N-Methyl-2-piperidinemethanol-d5 is qualified for use as a deuterated internal standard in GLP/GCP-compliant LC-MS/MS bioanalytical methods, where its +5 Da mass shift and batch-specific Certificate of Analysis support method validation per FDA and EMA guidance [1]. The compound's multi-site deuteration pattern and ≥98% isotopic enrichment specification ensure compliance with regulatory expectations for stable isotope-labeled internal standards in pharmacokinetic and toxicokinetic studies.

Pharmacokinetic and Drug Metabolism Studies Requiring Isotope Dilution Quantitation

N-Methyl-2-piperidinemethanol-d5 serves as an internal standard for accurate quantitation of N-methyl-2-piperidinemethanol and structurally related piperidine-containing analytes in biological matrices using isotope dilution LC-MS/MS [1]. The compound corrects for matrix-induced ion suppression/enhancement and sample preparation variability, enabling precise determination of pharmacokinetic parameters (Cmax, AUC, t½) essential for drug development decision-making.

Metabolic Pathway Tracing and in vivo Fate Studies

As a stable isotope-labeled tracer, N-Methyl-2-piperidinemethanol-d5 is applicable to metabolic pathway elucidation studies wherein its deuterium atoms provide a distinct mass spectrometric signature distinguishable from endogenous metabolites [1]. The multi-site deuteration reduces the risk of metabolic deuterium loss during in vivo studies, maintaining tracer integrity throughout the experimental timeline.

Forensic and Clinical Toxicology Confirmatory Analysis

In forensic and clinical toxicology laboratories requiring confirmatory identification and quantitation of piperidine-derived compounds, N-Methyl-2-piperidinemethanol-d5 provides the isotopic discrimination necessary for definitive analyte confirmation. The +5 Da mass shift and chromatographic co-elution fidelity support methods requiring rigorous compound identification criteria per forensic standards.

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